5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781475
InChI: InChI=1S/C9H6BrF3N2/c1-15-4-5-2-6(10)3-7(8(5)14-15)9(11,12)13/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrF3N2
Molecular Weight: 279.06 g/mol

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole

CAS No.:

Cat. No.: VC16781475

Molecular Formula: C9H6BrF3N2

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole -

Specification

Molecular Formula C9H6BrF3N2
Molecular Weight 279.06 g/mol
IUPAC Name 5-bromo-2-methyl-7-(trifluoromethyl)indazole
Standard InChI InChI=1S/C9H6BrF3N2/c1-15-4-5-2-6(10)3-7(8(5)14-15)9(11,12)13/h2-4H,1H3
Standard InChI Key JKMSOUJKNHRYLS-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C=C(C=C(C2=N1)C(F)(F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole consists of an indazole ring system—a bicyclic framework combining a benzene ring fused to a pyrazole ring. Substituents at key positions modulate its electronic and steric properties:

  • Position 2: A methyl group enhances lipophilicity and influences tautomeric stability.

  • Position 5: Bromine introduces halogen bonding potential and steric bulk.

  • Position 7: The electron-withdrawing trifluoromethyl group (-CF₃) improves metabolic stability and membrane permeability .

The molecular formula is C9H6BrF3N2C_9H_6BrF_3N_2, with a molecular weight of 285.06 g/mol.

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular FormulaC9H6BrF3N2C_9H_6BrF_3N_2
Molecular Weight285.06 g/mol
DensityNot Determined-
Melting PointNot Reported-
Boiling PointNot Reported-
SolubilityLikely hydrophobic due to -CF₃

The trifluoromethyl group contributes to high lipid solubility, suggesting preferential partitioning into nonpolar environments.

Synthetic Methodologies

General Synthesis Strategies

Synthesis typically involves multi-step sequences starting from substituted indazole precursors or nitroarenes. Key approaches include:

Cyclization of Hydrazine Derivatives

Arylhydrazines react with α,β-unsaturated carbonyl compounds under acidic conditions to form the indazole core. For example, 2-nitrobenzaldehyde derivatives can undergo reductive cyclization using organophosphorus reagents :

2-NitrobenzaldehydePhNHNH2Hydrazone IntermediateReductive Cyclization2H-Indazole\text{2-Nitrobenzaldehyde} \xrightarrow{\text{PhNHNH}_2} \text{Hydrazone Intermediate} \xrightarrow{\text{Reductive Cyclization}} 2H\text{-Indazole}

Bromination and trifluoromethylation are subsequently performed via electrophilic substitution or cross-coupling reactions.

Transition Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups at specific positions. For instance, a brominated indazole intermediate may react with trifluoromethylboronic acid to install the -CF₃ group .

Optimization Challenges

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Indazoles inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For example, compound 120 (a 1H-indazole derivative) suppressed IDO1 (IC50=5.3μMIC_{50} = 5.3 \, \mu\text{M}), a key enzyme in inflammatory responses .

Applications in Drug Discovery

Kinase Inhibitor Development

TargetExample CompoundActivity (IC50IC_{50})Source
FGFR110230.2 nM
BRAF (V599E)1107.82 μM
ALK12712 nM

The methyl and trifluoromethyl groups in 5-Bromo-2-methyl-7-(trifluoromethyl)-2H-indazole could optimize kinase binding by filling hydrophobic pockets.

Radiopharmaceuticals

Bromine-76 (t1/2=16.2ht_{1/2} = 16.2 \, \text{h}) or fluorine-18 isotopes may be incorporated for positron emission tomography (PET) imaging, leveraging the compound’s tumor-targeting potential.

Stability and Metabolic Considerations

In Vitro Stability

  • Hepatic Metabolism: Cytochrome P450 enzymes (e.g., CYP3A4) likely mediate oxidative defluorination or demethylation.

  • Plasma Protein Binding: High lipophilicity suggests >90% binding to albumin, prolonging half-life .

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